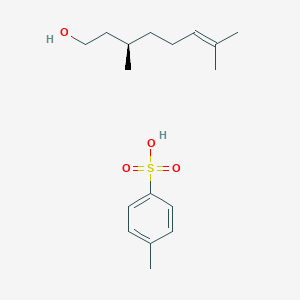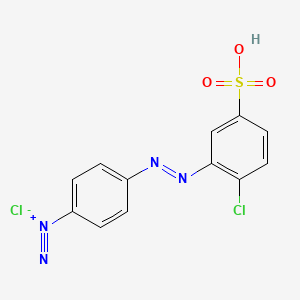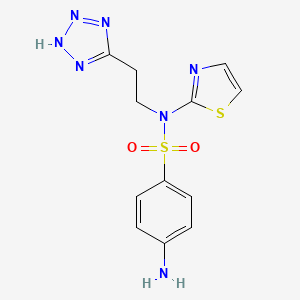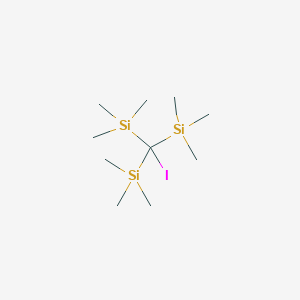
4-Methylbenzene-1-sulfonic acid--(3R)-3,7-dimethyloct-6-en-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines an alcohol and a sulfonic acid group The (3R)-3,7-dimethyloct-6-en-1-ol part of the molecule is a chiral alcohol, while the 4-methylbenzenesulfonic acid part is a sulfonic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-dimethyloct-6-en-1-ol can be achieved through several methods. One common approach involves the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is stereospecific and results in the formation of an epoxide, which can then be hydrolyzed to yield the desired alcohol .
For the preparation of 4-methylbenzenesulfonic acid, a typical method involves the sulfonation of toluene with sulfuric acid. This reaction produces the sulfonic acid derivative through electrophilic aromatic substitution .
Industrial Production Methods
In industrial settings, the production of (3R)-3,7-dimethyloct-6-en-1-ol often involves large-scale epoxidation processes using efficient catalysts and optimized reaction conditions to maximize yield and purity. Similarly, the production of 4-methylbenzenesulfonic acid is carried out in large reactors with controlled temperatures and concentrations to ensure consistent quality and high output .
Chemical Reactions Analysis
Types of Reactions
(3R)-3,7-dimethyloct-6-en-1-ol undergoes various chemical reactions, including:
Substitution: The alcohol group can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like sodium hydride (NaH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkylated derivatives
Scientific Research Applications
(3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the sulfonic acid group can enhance the compound’s solubility and reactivity . These interactions can modulate various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxydodecanoic acid: Another chiral alcohol with similar structural features.
4-methylbenzenesulfonamide: A sulfonamide derivative with comparable chemical properties.
Uniqueness
(3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid is unique due to its combination of a chiral alcohol and a sulfonic acid group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
67214-54-4 |
|---|---|
Molecular Formula |
C17H28O4S |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H20O.C7H8O3S/c1-9(2)5-4-6-10(3)7-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h5,10-11H,4,6-8H2,1-3H3;2-5H,1H3,(H,8,9,10)/t10-;/m1./s1 |
InChI Key |
HUFXOSKRMSBARZ-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](CCC=C(C)C)CCO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CCC=C(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)

![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)

![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)


![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
